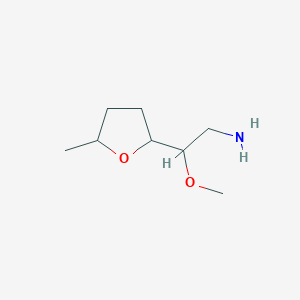![molecular formula C21H18N2S2 B13260430 3-(1,3-Benzothiazol-2-YL)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridin+](/img/structure/B13260430.png)
3-(1,3-Benzothiazol-2-YL)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridin+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-YL)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridin+ is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides. One common method is the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another approach involves the use of iodine as a catalyst for the condensation of 2-aminothiophenol with aldehydes in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable ionic liquids have been developed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-YL)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridin+ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives .
Scientific Research Applications
3-(1,3-Benzothiazol-2-YL)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridin+ has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-YL)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridin+ involves its interaction with specific molecular targets and pathways. For example, some benzothiazole derivatives inhibit the c-Jun N-terminal kinase (JNK) pathway, leading to neuroprotective effects . The compound may also interact with bacterial enzymes, disrupting their function and leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: The parent compound of benzothiazole derivatives, known for its aromatic heterocyclic structure.
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzoxazole: A similar compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness
3-(1,3-Benzothiazol-2-YL)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridin+ is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzothiazole ring with a tetrahydrothieno[2,3-C]pyridine moiety makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H18N2S2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-(6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C21H18N2S2/c1-2-6-15(7-3-1)12-23-11-10-16-17(14-24-20(16)13-23)21-22-18-8-4-5-9-19(18)25-21/h1-9,14H,10-13H2 |
InChI Key |
DYYQDEBAGNBKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C(=CS2)C3=NC4=CC=CC=C4S3)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(Difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13260357.png)
amine](/img/structure/B13260364.png)
![[7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13260365.png)


![3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine](/img/structure/B13260383.png)
![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13260385.png)


amine](/img/structure/B13260412.png)



![2-[(Cyclohexanesulfonyl)methyl]pyrrolidine](/img/structure/B13260426.png)
